molecular formula C15H15N3 B5429415 7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5429415
M. Wt: 237.30 g/mol
InChI Key: KDXWTUOCUXRUJP-UHFFFAOYSA-N
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Description

7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-methyl-2-phenylpyrazole with ethyl acetoacetate under basic conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • 7-ethyl-2-phenylpyrazolo[1,5-a]pyrimidine
  • 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups at positions 7 and 5, respectively, enhances its lipophilicity and may improve its interaction with hydrophobic pockets in biological targets .

Properties

IUPAC Name

7-ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-3-13-9-11(2)16-15-10-14(17-18(13)15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXWTUOCUXRUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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